molecular formula C16H30Cl2N2O2 B2828298 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185430-43-6

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2828298
CAS No.: 1185430-43-6
M. Wt: 353.33
InChI Key: WSNJOLJWEHDNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride ( 1185430-43-6) is a chemical compound of significant interest in medicinal chemistry research, with a molecular formula of C16H30Cl2N2O2 and a molecular weight of 353.33 g/mol . Its structure incorporates a 1-ethynylcyclohexanol moiety, which is a known synthetic precursor and active metabolite of the tranquilizer ethinamate, possessing documented sedative, anticonvulsant, and muscle relaxant properties . This core structure is also utilized industrially as a catalyst inhibitor in silicone formulations . The molecule is further functionalized with a 4-methylpiperazine group, a pharmacophore commonly found in active pharmaceutical ingredients targeting the central nervous system, such as the antipsychotic agent Trifluoperazine . This combination of structural features makes the compound a valuable candidate for investigative activities in drug discovery and development, particularly in the study of central nervous system (CNS) targets. The dihydrochloride salt form enhances solubility and stability for in vitro research applications. Researchers can leverage this compound as a building block for the synthesis of more complex molecules or as a reference standard in pharmacological assays. Its primary research applications are in preclinical studies, and it is supplied strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Datasheet (SDS) and handle all materials appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-(1-ethynylcyclohexyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2.2ClH/c1-3-16(7-5-4-6-8-16)20-14-15(19)13-18-11-9-17(2)10-12-18;;/h1,15,19H,4-14H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNJOLJWEHDNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with a complex molecular structure. Its molecular formula is C16H30Cl2N2O2C_{16}H_{30}Cl_{2}N_{2}O_{2}, and it has a molecular weight of approximately 353.33 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound is designed to modulate these pathways, which are critical in regulating mood, cognition, and various neuropsychiatric conditions.

Pharmacological Profile

Research indicates that this compound may exhibit:

  • Antidepressant Effects : By influencing serotonin pathways, it may provide therapeutic benefits in treating depression.
  • Anxiolytic Properties : The modulation of neurotransmitter systems could also lead to reduced anxiety levels.
  • Potential Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal evaluated the effects of the compound on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels in the brain .

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines. The compound was shown to induce apoptosis in these cells, suggesting potential as an anticancer agent .

Data Summary Table

Biological Activity Effect Study Reference
AntidepressantSignificant reduction in symptoms
AnxiolyticDecreased anxiety levels
AnticancerInhibition of tumor growth

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related propan-2-ol derivatives, focusing on substituents, molecular properties, and research findings:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 1-Ethynylcyclohexyloxy, 4-methylpiperazine C22H32N2O3·2HCl 372.506 (base) + 72.92 (2HCl) High lipophilicity from ethynylcyclohexyl; potential CNS activity.
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Adamantylphenoxy, 4-methylpiperazine C23H35N2O2·2HCl 409.3 (as reported) Bulky adamantyl group enhances metabolic stability; dihydrochloride improves solubility.
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride 2-Allylphenoxy, 4-(2-hydroxyethyl)piperazine C19H29N3O3·2HCl 424.37 (calculated) Hydroxyethyl group increases hydrophilicity; allyl may confer reactive sites.
1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 3-Methoxyphenoxy, 4-methylpiperazine C15H24N2O3·2HCl 353.3 Methoxy group enhances electron density; simpler structure with lower MW.
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol Naphthyloxy, 4-(2-methoxyphenyl)piperazine C24H27N2O3 391.49 Marketed as Avishot/Flivas; naphthyloxy likely improves receptor binding.
1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride 1-Ethynylcyclohexyloxy, 4-(trifluoromethylphenyl)piperazine C22H28F3N2O2·HCl 453.94 (base) + 36.46 (HCl) Trifluoromethyl group enhances electronegativity; broader supplier availability.

Structural and Functional Insights

Adamantyl () and naphthyloxy () substituents introduce steric bulk, which may enhance receptor selectivity but reduce solubility without salt forms.

Piperazine Modifications: 4-Methylpiperazine (target compound) balances basicity and solubility, whereas 4-(2-hydroxyethyl)piperazine () increases hydrophilicity, favoring aqueous solubility .

Pharmacological Implications: Compounds with naphthyloxy () and adamantyl () groups are associated with CNS activity, suggesting the target compound may share similar therapeutic targets. The allylphenoxy group () offers a reactive site for further derivatization, unlike the stable ethynyl group in the target compound.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution to introduce the ethynylcyclohexyl and 4-methylpiperazinyl moieties. Key steps include:

  • Reaction optimization : Control temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products.
  • Purification : Use column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) followed by recrystallization in ethanol/water mixtures .
  • Characterization :
    • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and functional groups.
    • High-resolution mass spectrometry (HRMS) for molecular ion validation.
    • Elemental analysis to verify purity (>95%) and stoichiometry of the dihydrochloride salt .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

Answer:

  • Purity assessment :
    • HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<2%).
    • LC-MS for identifying degradation products or residual solvents .
  • Stability testing :
    • Store lyophilized samples at –20°C in amber vials to prevent photodegradation.
    • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Answer:

  • Receptor binding assays :
    • Use radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity for serotonin/dopamine receptors, given structural similarities to piperazine-containing pharmacophores .
  • In vitro functional assays :
    • Measure cAMP modulation in HEK-293 cells transfected with GPCRs (e.g., 5-HT1A or D2 receptors) .
  • Computational modeling :
    • Perform molecular docking (AutoDock Vina) using X-ray crystallography data from analogous compounds to predict binding poses .

Q. How can structural contradictions in crystallographic data be resolved?

Answer:

  • X-ray crystallography :
    • Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) and TWIN/BASF commands to address twinning or disorder .
  • Complementary techniques :
    • Pair with DFT calculations (Gaussian 16) to validate bond angles and torsional strain in the ethynylcyclohexyl group .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Core modifications :
    • Synthesize analogs with substituent variations (e.g., replacing 4-methylpiperazinyl with 4-benzylpiperazinyl) and compare pharmacokinetic profiles .
  • Functional assays :
    • Test derivatives in radiolabeled uptake assays (e.g., ³H-norepinephrine reuptake inhibition) to correlate structural changes with efficacy .
  • Data integration :
    • Use QSAR models (MOE software) to predict logP, pKa, and blood-brain barrier permeability .

Q. How can conflicting data on biological activity across similar compounds be analyzed?

Answer:

  • Meta-analysis :
    • Aggregate data from PubChem and ECHA entries on analogs (e.g., chlorine vs. methoxy substituents) to identify trends in receptor selectivity .
  • Experimental validation :
    • Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables .
  • Systematic reviews :
    • Apply Hill criteria (dose-response consistency, biological plausibility) to evaluate contradictory results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.